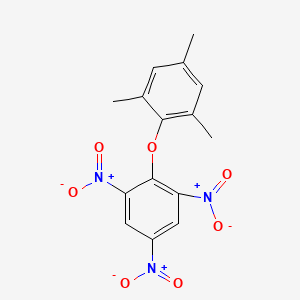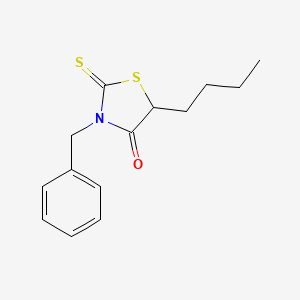![molecular formula C22H15NO B14717903 6-Phenyl-6h-chromeno[4,3-b]quinoline CAS No. 6953-33-9](/img/structure/B14717903.png)
6-Phenyl-6h-chromeno[4,3-b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-6H-chromeno[4,3-b]quinoline is a novel compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused with a quinoline ring, with a phenyl group attached at the 6th position. This unique structure contributes to its significant pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of 6-Phenyl-6H-chromeno[4,3-b]quinoline. One common approach involves the reaction of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde with various substituted aromatic anilines. This reaction can be carried out under catalyst-free conditions at room temperature, making it operationally simple and efficient . Another method involves the use of triflic anhydride and 2-fluoropyridine to promote intramolecular cycloaddition reactions under mild, metal-free conditions .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using the same synthetic routes mentioned above. The use of readily available starting materials and mild reaction conditions makes these methods suitable for large-scale production. Additionally, the catalyst-free approach reduces the cost and environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
6-Phenyl-6H-chromeno[4,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
科学的研究の応用
6-Phenyl-6H-chromeno[4,3-b]quinoline has shown significant potential in various scientific research applications:
作用機序
The mechanism of action of 6-Phenyl-6H-chromeno[4,3-b]quinoline involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . It also exhibits selective binding to estrogen receptor beta, contributing to its anticancer activity .
類似化合物との比較
6-Phenyl-6H-chromeno[4,3-b]quinoline can be compared with other similar compounds, such as:
特性
CAS番号 |
6953-33-9 |
|---|---|
分子式 |
C22H15NO |
分子量 |
309.4 g/mol |
IUPAC名 |
6-phenyl-6H-chromeno[4,3-b]quinoline |
InChI |
InChI=1S/C22H15NO/c1-2-8-15(9-3-1)22-18-14-16-10-4-6-12-19(16)23-21(18)17-11-5-7-13-20(17)24-22/h1-14,22H |
InChIキー |
IFFIOXJBKDTXPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3=CC4=CC=CC=C4N=C3C5=CC=CC=C5O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


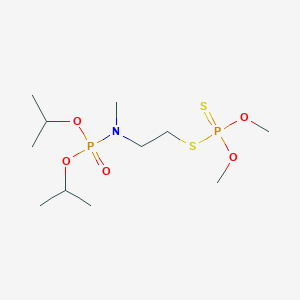
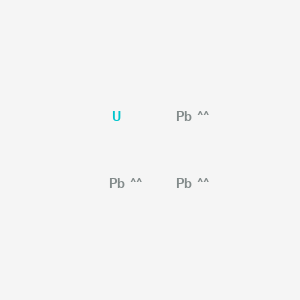


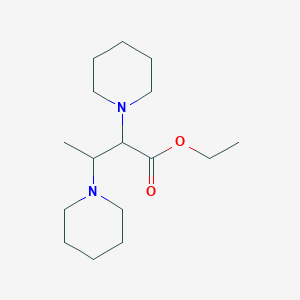
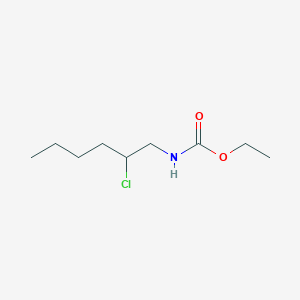
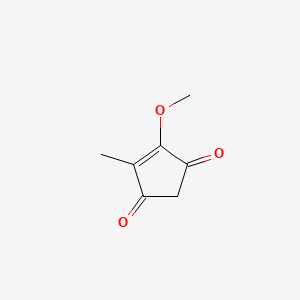
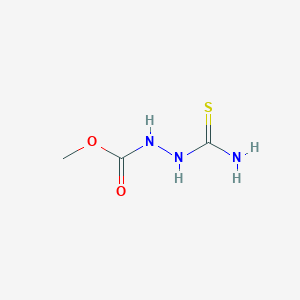
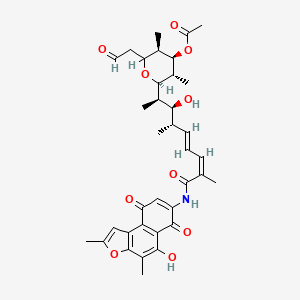
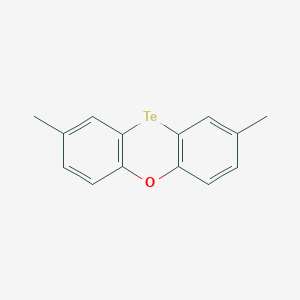

![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
